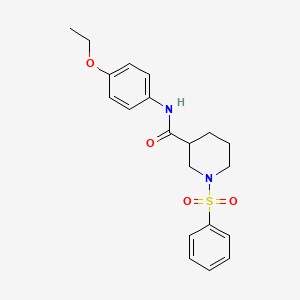![molecular formula C16H17ClF3NO B4198458 1-phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4198458.png)
1-phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride
Overview
Description
1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride, also known as β-arrestin-biased agonist, is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound acts as a selective agonist for the β2-adrenergic receptor and has been found to induce biased signaling towards the β-arrestin pathway, leading to unique pharmacological effects.
Mechanism of Action
1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride acts as a selective agonist for the β2-adrenergic receptor and induces biased signaling towards the β-arrestin pathway. This pathway is involved in the regulation of various cellular functions, including receptor desensitization, endocytosis, and signaling to downstream effectors. The compound has been found to induce a unique conformational change in the receptor, leading to selective activation of the β-arrestin pathway and subsequent downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been found to induce bronchodilation, reduce airway inflammation, improve cardiac function, and reduce blood pressure through the β-arrestin pathway. In addition, it has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride in lab experiments is its selectivity towards the β-arrestin pathway. This allows for the study of specific downstream effects of biased signaling, which may not be observed with non-selective agonists. However, one of the limitations of using this compound is its relatively low potency compared to other β2-adrenergic receptor agonists, which may require higher concentrations for effective activation.
Future Directions
There are several future directions for research on 1-phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride. One area of interest is in the development of new drugs for the treatment of asthma and COPD, which could potentially be based on the β-arrestin-biased agonist mechanism of action. Another area of research is in the development of new drugs for the treatment of cardiovascular diseases, which could potentially target the β-arrestin pathway. In addition, further studies are needed to elucidate the downstream effects of biased signaling and to identify potential therapeutic targets.
Scientific Research Applications
1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research is in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound has been found to induce bronchodilation and reduce airway inflammation through the β-arrestin pathway, making it a promising candidate for the development of new asthma and COPD drugs.
Another area of research is in the treatment of cardiovascular diseases such as heart failure and hypertension. The compound has been shown to improve cardiac function and reduce blood pressure through the β-arrestin pathway, indicating its potential as a novel therapeutic agent for these conditions.
properties
IUPAC Name |
1-phenyl-2-[[2-(trifluoromethyl)phenyl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)14-9-5-4-8-13(14)10-20-11-15(21)12-6-2-1-3-7-12;/h1-9,15,20-21H,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTZTRSMFGAPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CC=C2C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![N-(2,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4198390.png)
![1-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B4198393.png)



![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4198430.png)
![[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol](/img/structure/B4198434.png)
![ethyl 1-[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4198443.png)
![5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198445.png)

![ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4198454.png)
